

A Comparative Analysis of Experimental and Theoretical Properties of Caesium Azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Caesium azide*

Cat. No.: *B8803214*

[Get Quote](#)

This guide provides a detailed comparison of the experimental and theoretical properties of **caesium azide** (CsN_3), an inorganic compound of interest in various chemical research fields. The following sections present quantitative data, outline experimental methodologies, and visualize key processes to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Physical and Thermodynamic Properties

Caesium azide is a white, deliquescent solid that is highly soluble in water.^[1] Like other azides, it is extremely toxic, with a toxicity profile similar to that of cyanides.^[1] Unlike many other metal azides, **caesium azide** is not sensitive to mechanical shock.^[1] A summary of its key physical and thermodynamic properties, comparing experimental values with theoretical (computed) data, is presented below.

Property	Experimental Value	Theoretical/Computed Value
Molar Mass	174.926 g/mol [2]	174.926 g/mol [3]
Density	3.5 g/cm ³ [1][2]	-
Melting Point	310 °C (583 K)[1][2]	-
Boiling Point	Decomposes upon heating[1]	-
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-19.6 kJ/mol[1]	-
Standard Molar Entropy (S^\ominus_{298})	134 J·mol ⁻¹ ·K ⁻¹ [1]	-
Solubility in Water	224.2 g/100 mL (0 °C)[1][2]	-
Solubility in Ethanol	1.0366 g/100 mL (16 °C)[1]	-

Crystallographic Properties

Experimental studies have determined that **caesium azide** crystallizes in a tetragonal distorted caesium chloride structure at standard conditions.[2] In this structure, each azide ion is coordinated to eight caesium cations, and each caesium cation is coordinated to eight terminal nitrogen centers.[2] Upon heating to 151 °C, it undergoes a phase transition to a cubic structure.[2]

Property	Experimental Value	Theoretical Value
Crystal System	Tetragonal[2]	-
Space Group	I4/mcm, No. 140[2]	-
Lattice Constants	a = 6.5412 Å, c = 8.0908 Å[2]	-
Formula Units (Z)	4[2]	-

Computational studies, often employing density functional theory (DFT), have been used to investigate the electronic structures and properties of **caesium azide**, particularly in host-guest

complexes.[4][5] These theoretical models help in understanding the interactions and bonding within the crystal lattice and when the molecule is confined.[6][7]

Vibrational Spectroscopic Properties

The vibrational spectrum of **caesium azide** has been investigated experimentally using infrared (IR) and Raman spectroscopy.[8] These studies provide insight into the molecular vibrations and crystal lattice dynamics. Theoretical calculations, such as DFT and ab initio methods, can predict these vibrational frequencies, allowing for a direct comparison with experimental data to validate theoretical models and aid in the assignment of spectral bands.[9]

The azide ion (N_3^-) has characteristic vibrational modes: a symmetric stretch (ν_1), a doubly degenerate bending mode (ν_2), and an asymmetric stretch (ν_3). In the crystalline state of CsN_3 , these modes can be further resolved due to crystal field effects.

Vibrational Mode	Experimental IR Frequency (cm^{-1})	Experimental Raman Frequency (cm^{-1})
N_3^- Asymmetric Stretch (ν_3)	~2002.2[7]	-
N_3^- Symmetric Stretch (ν_1)	-	1365[8]
Lattice Modes	30 - 200[8]	30 - 200[8]

Note: The symmetric stretching fundamental at 1365 cm^{-1} is Raman active and was tentatively assigned based on the possibility of strain-induced activity in the crystal.[8] The most intense IR feature for CsN_3 isolated in a nitrogen matrix is the asymmetric stretch at 2002.2 cm^{-1} . [7]

Experimental Protocols

A. Synthesis of Caesium Azide

Several methods for the synthesis of **caesium azide** have been reported. The choice of method may depend on the availability of starting materials and the desired purity of the final product.

Method 1: Neutralization Reaction This method involves the reaction of an acid (hydrazoic acid) with a caesium base (caesium hydroxide or caesium carbonate).[2]

- Reaction:
 - $\text{CsOH} + \text{HN}_3 \rightarrow \text{CsN}_3 + \text{H}_2\text{O}$
 - $\text{Cs}_2\text{CO}_3 + 2\text{HN}_3 \rightarrow 2\text{CsN}_3 + \text{H}_2\text{O} + \text{CO}_2$
- Protocol: A solution of hydrazoic acid is carefully neutralized with a stoichiometric amount of caesium hydroxide or caesium carbonate. The reaction is typically performed in an aqueous solution. The resulting **caesium azide** can be isolated by evaporation of the water. Extreme caution is required due to the high toxicity and volatility of hydrazoic acid.

Method 2: Double Displacement Reaction This is a convenient method that involves the reaction of caesium sulfate with barium azide. The insolubility of barium sulfate drives the reaction to completion.[\[1\]](#)[\[2\]](#)

- Reaction: $\text{Cs}_2\text{SO}_4 + \text{Ba}(\text{N}_3)_2 \rightarrow 2\text{CsN}_3 + \text{BaSO}_4(\text{s})$
- Protocol: Aqueous solutions of caesium sulfate and barium azide are mixed. The insoluble barium sulfate precipitates out of the solution and can be removed by filtration. The **caesium azide** remains in the aqueous solution, from which it can be crystallized.

Method 3: Improved Synthesis from Caesium Fluoride A high-purity synthesis involves the reaction of anhydrous caesium fluoride (CsF) with trimethylsilyl azide ($(\text{CH}_3)_3\text{SiN}_3$) in sulfur dioxide (SO_2) as a solvent.[\[10\]](#)

- Reaction: $\text{CsF} + (\text{CH}_3)_3\text{SiN}_3 \xrightarrow{(\text{in } \text{SO}_2)} \text{CsN}_3 + (\text{CH}_3)_3\text{SiF}$
- Protocol: Anhydrous CsF and $(\text{CH}_3)_3\text{SiN}_3$ are combined in liquid SO_2 solvent. The reaction mixture is stirred, and the intermediate solvated azide is formed. The volatile byproducts and the SO_2 solvent are subsequently removed under dynamic vacuum to yield pure, colorless CsN_3 .[\[10\]](#) All manipulations should be performed in a dry, inert atmosphere.[\[10\]](#)

B. Characterization Methods

- Vibrational Spectroscopy (IR and Raman): The infrared and Raman spectra of **caesium azide** crystals are measured using grating photoelectric recording spectrometers.[\[8\]](#) For single-crystal studies, the orientation of the crystal with respect to the incident light beam is

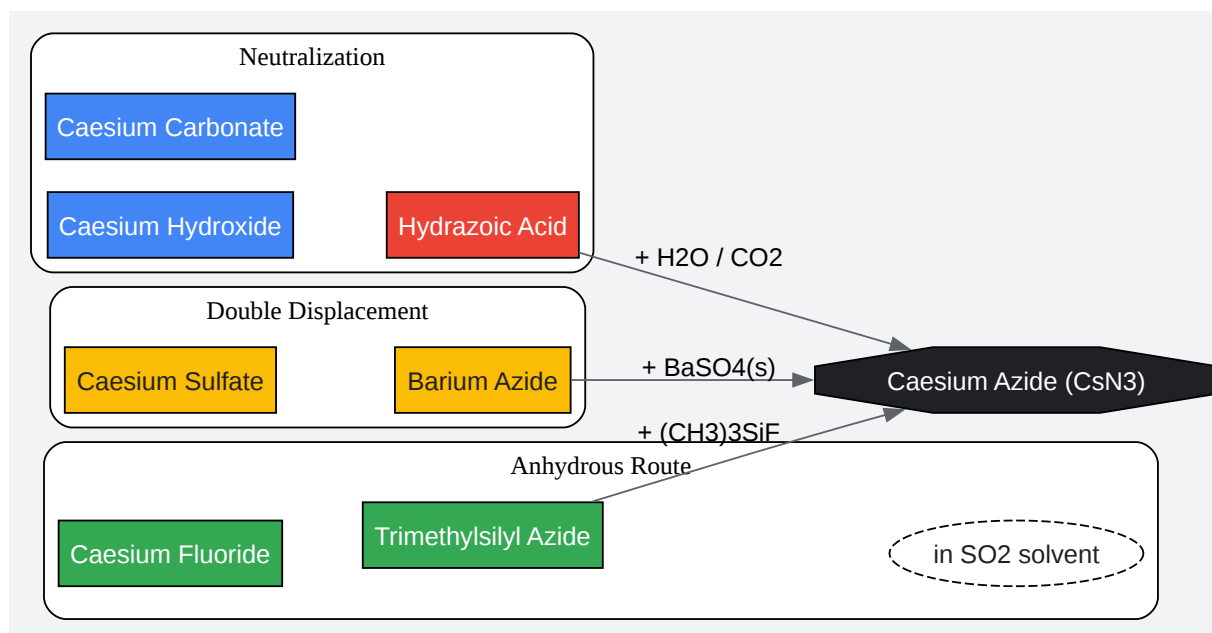
crucial as it influences the observed band structure.[11] The measurements are typically carried out over a wide frequency range (e.g., 30 to 4000 cm^{-1}) to observe both lattice modes and the internal vibrational modes of the azide anion.[8]

- **Thermal Analysis:** The thermal decomposition of **caesium azide** is studied by heating the sample in a controlled environment (e.g., in vacuo) and monitoring for changes in mass (thermogravimetric analysis) or heat flow (differential scanning calorimetry).[2] The decomposition products, caesium metal and nitrogen gas, can be identified by further analysis.[2]

Visualizations

Synthesis Pathways for Caesium Azide

The following diagram illustrates the primary experimental routes for the synthesis of **caesium azide**.

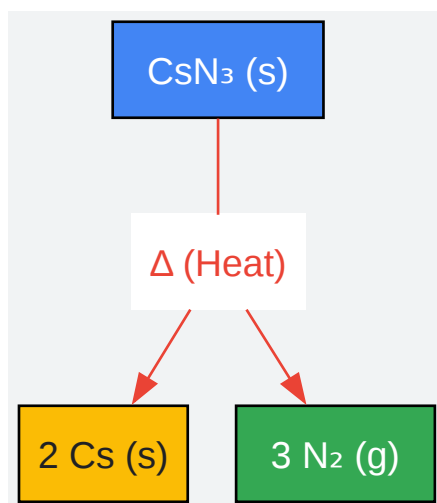


[Click to download full resolution via product page](#)

Caption: Logical workflow of common synthesis routes for **caesium azide**.

Thermal Decomposition of Caesium Azide

This diagram shows the decomposition of solid **caesium azide** upon heating to yield caesium metal and nitrogen gas.



[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of solid **caesium azide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Caesium azide - Sciencemadness Wiki [sciencemadness.org]
- 2. Caesium azide - Wikipedia [en.wikipedia.org]
- 3. Caesium azide | CsN_3 | CID 6101636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ePrints Soton | iSolutions | University of Southampton [southampton.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. On the vibrational spectra and structural parameters of methyl, silyl, and germyl azide from theoretical predictions and experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved synthesis of CsN₃ - Lookchem [lookchem.com]
- 11. Vibrational Spectrum and Analysis. Silver Azide Crystals | Scilit [scilit.com]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Theoretical Properties of Caesium Azide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8803214#comparing-experimental-and-theoretical-properties-of-caesium-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com